Beauvericin-13C45

LC-MS/MS Stable Isotope Dilution Assay Mycotoxin Analysis

Beauvericin-13C45 resolves matrix-induced ion suppression in LC-MS/MS beauvericin analysis. Unlike unlabeled or deuterated analogs, its uniform 13C45 substitution ensures exact chromatographic co-elution while providing a 45 Da mass shift free of spectral overlap. • Enables accurate isotope dilution quantification in cereals, food supplements, beer, herbs, and biological fluids per GB 5009 series standards • Supplied as 25 µg/mL solution in acetonitrile; ready-to-use for method development and routine testing

Molecular Formula C45H57N3O9
Molecular Weight 828.62 g/mol
Cat. No. B12386820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeauvericin-13C45
Molecular FormulaC45H57N3O9
Molecular Weight828.62 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C
InChIInChI=1S/C45H57N3O9/c1-28(2)37-40(49)46(7)35(26-32-21-15-11-16-22-32)44(53)56-39(30(5)6)42(51)48(9)36(27-33-23-17-12-18-24-33)45(54)57-38(29(3)4)41(50)47(8)34(43(52)55-37)25-31-19-13-10-14-20-31/h10-24,28-30,34-39H,25-27H2,1-9H3/t34-,35-,36-,37+,38+,39+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1,35+1,36+1,37+1,38+1,39+1,40+1,41+1,42+1,43+1,44+1,45+1
InChIKeyGYSCAQFHASJXRS-PANLYRFJSA-N
Commercial & Availability
Standard Pack Sizes1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beauvericin-13C45 Internal Standard


Beauvericin-13C45 is a uniformly carbon-13-labeled analog of the cyclic hexadepsipeptide mycotoxin beauvericin, in which all 45 carbon atoms are replaced with the stable, non-radioactive isotope 13C [1]. This isotopic substitution yields a molecular formula of 13C45H57N3O9 and a molecular weight of 828.62 g/mol [2]. The compound is supplied as a 25 µg/mL solution in acetonitrile and is designed for use as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) stable isotope dilution assays for the accurate quantification of beauvericin in complex biological and food matrices .

Why Beauvericin-13C45 Is Essential


Substituting Beauvericin-13C45 with unlabeled beauvericin or other isotopologues (e.g., 15N3-labeled or deuterated analogs) introduces quantifiable analytical error due to differential ionization behavior and chromatographic resolution. Unlabeled beauvericin lacks the mass shift required for MS discrimination and cannot correct for matrix-induced ion suppression/enhancement [1]. Deuterated internal standards exhibit retention time shifts relative to the native analyte, leading to incomplete co-elution and compromised correction of matrix effects [2]. In contrast, the uniform 13C45 substitution preserves exact chromatographic co-elution with native beauvericin while providing a 45 Da mass shift that eliminates spectral overlap and enables accurate isotope dilution quantification .

Beauvericin-13C45 Comparison Evidence


Mass Shift: 13C45 vs. 15N3

Beauvericin-13C45 provides a 45 Da mass increase relative to native beauvericin (m/z 784.0), compared to a 3 Da shift for 15N3-labeled beauvericin. This larger mass differential eliminates isotopic cross-talk and ensures baseline resolution in MS/MS spectra, particularly in complex matrices where native analyte isotopologues may interfere [1]. Unlabeled beauvericin provides no mass shift and cannot be used for isotope dilution quantification [2].

LC-MS/MS Stable Isotope Dilution Assay Mycotoxin Analysis

Co-Elution: 13C45 vs. Deuterated IS

Beauvericin-13C45 co-elutes exactly with native beauvericin, whereas deuterated internal standards exhibit retention time shifts that degrade matrix effect correction. 13C substitution does not alter chromatographic behavior, while deuterium substitution can cause shifts due to differences in C–H vs. C–2H bond polarity [1]. This co-elution ensures that both analyte and internal standard experience identical ionization suppression/enhancement throughout the LC gradient .

LC-MS/MS Matrix Effect Correction Isotope Effects

Chinese Mycotoxin Standard Compliance

Beauvericin-13C45 is specifically referenced as compliant with China's 2017 revised mycotoxin national standards (GB standards) mandating stable isotope dilution for multi-mycotoxin analysis in food . Unlabeled beauvericin and alternative internal standards (e.g., structurally related compounds) do not satisfy this requirement and may yield non-compliant data in regulatory submissions [1].

Food Safety Regulatory Compliance GB Standards

Beauvericin-13C45 Applications


Multi-Mycotoxin Quantification in Cereals

Use Beauvericin-13C45 as the internal standard for accurate quantification of beauvericin in cereals (wheat, barley, oats), cereal-based foods, and biscuits, where matrix effects are severe. The 45 Da mass shift and exact co-elution enable reliable correction of ion suppression, meeting the performance requirements of GB 5009 series standards for multi-mycotoxin analysis [1].

Emerging Mycotoxin Stable Isotope Dilution

Employ Beauvericin-13C45 in stable isotope dilution LC-MS/MS methods for emerging Fusarium toxins (enniatins and beauvericin) in food supplements, beer, and medicinal herbs. The compound's full 13C substitution ensures that method validation parameters (recovery, precision, LOD/LOQ) remain robust across diverse sample types [1].

Clinical and Biological Matrix Analysis

Apply Beauvericin-13C45 as an internal standard for quantifying beauvericin in human urine and plasma samples, where endogenous interferences and matrix complexity demand a co-eluting, isotopically pure standard. The 13C label provides unequivocal MS/MS identification without deuterium-induced retention time variability [1].

Technical Documentation Hub

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